2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole
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Overview
Description
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorophenoxyethyl group and a triphenyl substitution pattern, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a chlorophenoxyethyl intermediate, followed by its reaction with a thiol compound to introduce the sulfanyl group. The final step involves the cyclization with triphenyl-substituted precursors to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the substituents.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole involves its interaction with molecular targets in biological systems. The imidazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to enzymes, receptors, or other proteins. The chlorophenoxy and triphenyl groups contribute to the compound’s overall binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4,5-triphenyl-1H-imidazole: Lacks the chlorophenoxyethyl and sulfanyl groups, making it less versatile in certain applications.
4-chlorophenoxyethyl imidazole: Lacks the triphenyl substitution, which may affect its binding properties and stability.
Uniqueness
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C29H23ClN2OS |
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Molecular Weight |
483.0 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-1,4,5-triphenylimidazole |
InChI |
InChI=1S/C29H23ClN2OS/c30-24-16-18-26(19-17-24)33-20-21-34-29-31-27(22-10-4-1-5-11-22)28(23-12-6-2-7-13-23)32(29)25-14-8-3-9-15-25/h1-19H,20-21H2 |
InChI Key |
HEXICXNPAXPZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)SCCOC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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